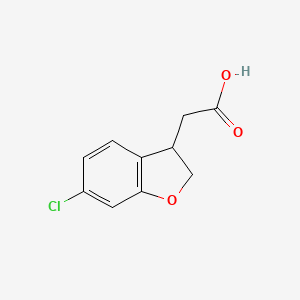

6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

2-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)acetic acid |

InChI |

InChI=1S/C10H9ClO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6H,3,5H2,(H,12,13) |

InChI Key |

UFDNMYNCYATWIB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Cl)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Dihydrobenzofuran Skeleton Formation

The dihydrobenzofuran scaffold is typically constructed via cyclization of 2-phenoxyethanol derivatives. In CN105693666A, sodium phenate reacts with 2-chloroethanol in the presence of CuCl₂/FeCl₃ (5:1 mass ratio) at 60–70°C to form 2-phenoxyethanol. Subsequent cyclization with ZnCl₂/MnCl₂ at 200–220°C yields 2,3-dihydrobenzofuran. For 6-chloro substitution, the starting phenol must incorporate a chlorine atom at the para-position relative to the ether oxygen.

Example Conditions for Cyclization

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Phenoxyethanol synthesis | CuCl₂/FeCl₃ (5:1), NaOH wash | 60–70°C | 3 hr | 85–90% |

| Cyclization | ZnCl₂ (1g), MnCl₂ (3–5g) | 200–220°C | 3–4 hr | 75–80% |

Regioselective Chlorination Strategies

Introducing chlorine at position 6 demands precise regiocontrol. CN102942542A employs electrophilic chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride under catalytic conditions. For example, chlorination of 2,3-dihydrobenzofuran-3-methyl ester with NCS at 50–90°C selectively functionalizes the aromatic ring’s para-position relative to the oxygen. Ruthenium trichloride/periodate systems further enhance selectivity in similar frameworks.

Chlorination Optimization

| Substrate | Chlorinating Agent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Dihydrobenzofuran derivative | NCS | – | 70°C | 68% |

| Phenolic precursor | SO₂Cl₂ | RuCl₃·H₂O | 50°C | 72% |

Catalytic and Solvent Effects

Catalyst selection critically impacts efficiency. CuCl₂/FeCl₃ mixtures reduce side reactions in phenoxyethanol synthesis, while MnCl₂ accelerates cyclization by stabilizing transition states. Polar aprotic solvents (e.g., DMF) enhance nitrile substitution, whereas aqueous NaOH facilitates hydrolysis.

Purification and Isolation

Post-synthesis purification involves:

- Liquid-liquid extraction : Washing with 3–5% NaOH to remove acidic byproducts.

- Distillation : Collecting the 88–90°C fraction under reduced pressure isolates the dihydrobenzofuran core.

- Crystallization : Recrystallization from ethyl acetate/water mixtures yields high-purity acetic acid derivatives.

Analytical Characterization

Key characterization data for 6-chloro-2,3-dihydrobenzofuran-3-acetic acid includes:

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Pharmacological and Functional Differences

Chlorine vs. Hydroxy/Methoxy Substitutions :

- The chlorine atom in the target compound enhances electrophilicity and metabolic stability compared to hydroxy (polar, prone to oxidation) or methoxy (electron-donating, lipophilic) groups .

- Derivatives with sulfamoyl and dichlorophenyl substituents (e.g., 5-(4-chloro-3-sulfamoylbenzoyl)-6-chloro-2,3-dihydro-2-benzofurancarboxylic acid) exhibit diuretic and uricosuric activities, highlighting the role of bulky substituents in receptor binding .

Dihydrobenzofuran vs.

Acetic Acid Position :

- Acetic acid at C3 (target compound) vs. C2 (e.g., 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid) alters hydrogen-bonding patterns and steric interactions, impacting solubility and bioactivity .

Biological Activity

6-Chloro-2,3-dihydrobenzofuran-3-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, which are known for their diverse biological activities. The presence of the chloro group and the dihydrobenzofuran structure contributes to its pharmacological properties.

1. Anti-inflammatory Properties

Research indicates that compounds similar to 6-chloro-2,3-dihydrobenzofuran derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that certain benzofuran derivatives act as selective cannabinoid receptor 2 (CB2) agonists, which play a crucial role in modulating inflammation without psychoactive side effects associated with CB1 receptor activation .

2. Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in various studies. In vitro assays have demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study on related compounds revealed their effectiveness against different cancer cell lines, suggesting a promising avenue for further investigation .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives in models of neuropathic pain. These compounds were shown to alleviate pain without affecting motor functions in animal models, indicating their potential for treating chronic pain conditions .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. For instance:

- CB2 Receptor Modulation : By acting on CB2 receptors, this compound can modulate inflammatory responses without central nervous system side effects .

- Cell Cycle Regulation : Some studies suggest that these compounds may influence cell cycle checkpoints, leading to reduced proliferation in cancer cells .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.